E260

Description

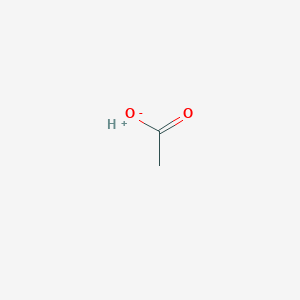

Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2, Array, CH3COOH | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5024394 | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.] | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °C, 118 °C, 244 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). | |

CAS No. |

64-19-7, 68475-71-8, 77671-22-8 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, glacial [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C2-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

16.635 °C, 16.6 °C, 16.7 °C, 62 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Lynchpin of Cellular Function: An In-depth Technical Guide to the Role of the Acetyl Group in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl group, a simple two-carbon moiety derived from acetic acid, plays a profoundly intricate and pivotal role in cellular biochemistry. As the primary currency of carbon metabolism in the form of acetyl-coenzyme A (acetyl-CoA), it stands at the crossroads of energy production, biosynthetic pathways, and epigenetic regulation. This technical guide provides a comprehensive overview of the multifaceted functions of the acetyl group, with a focus on its impact on metabolism, gene expression, and the regulation of protein function. Detailed experimental protocols for the analysis of acetylation, quantitative data on its prevalence and impact, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction: The Centrality of the Acetyl Group

The acetyl group (CH₃CO-) is a fundamental building block in a vast array of biochemical reactions. Its significance is primarily embodied in the molecule acetyl-CoA, a thioester that serves as the principal donor of acetyl groups within the cell.[1] The high-energy thioester bond of acetyl-CoA makes the transfer of its acetyl group a thermodynamically favorable process, enabling its participation in a wide range of metabolic and regulatory functions.[1]

This guide will explore the three core domains of the acetyl group's influence:

-

Metabolic Hub: Acetyl-CoA is the central node in cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to the energy-producing Krebs cycle and the anabolic pathways of fatty acid and cholesterol synthesis.

-

Epigenetic Regulation: The acetylation of histone proteins, a key post-translational modification, directly influences chromatin structure and gene accessibility, thereby playing a critical role in the regulation of gene expression.

-

Protein Function Modulation: Beyond histones, a vast and growing number of non-histone proteins are subject to acetylation, which can modulate their enzymatic activity, stability, subcellular localization, and protein-protein interactions.[2][3]

The Acetyl Group in Metabolism: The Role of Acetyl-CoA

Acetyl-CoA is the focal point of intermediary metabolism, derived from multiple sources and feeding into diverse pathways.

Sources of Acetyl-CoA

-

Glycolysis: The breakdown of glucose yields pyruvate, which is transported into the mitochondria and oxidatively decarboxylated by the pyruvate dehydrogenase complex to produce acetyl-CoA.[4] This is a primary source of acetyl-CoA in the fed state.

-

Fatty Acid β-Oxidation: In the fasted state or during periods of high energy demand, fatty acids are broken down in the mitochondria to generate acetyl-CoA.

-

Amino Acid Catabolism: Several amino acids can be degraded to acetyl-CoA or its precursors.

Fates of Acetyl-CoA

-

Krebs Cycle (Citric Acid Cycle): In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle. This cycle is the final common pathway for the oxidation of fuel molecules, generating ATP, NADH, and FADH₂.

-

Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the primer and the source of all two-carbon units for the synthesis of fatty acids. This process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase.

-

Cholesterol and Ketone Body Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and, in the liver during prolonged fasting or starvation, ketone bodies.

-

Acetylation Reactions: As the universal acetyl donor, acetyl-CoA provides the acetyl group for all enzymatic acetylation reactions.

Regulation of Gene Expression by Histone Acetylation

Histone acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating gene expression.

Mechanism of Action

The N-terminal tails of histone proteins are rich in positively charged lysine residues, which interact with the negatively charged phosphate backbone of DNA, leading to a condensed chromatin structure (heterochromatin) that is generally transcriptionally silent.

-

Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This neutralizes the positive charge, weakening the interaction between histones and DNA and leading to a more open chromatin conformation (euchromatin) that is accessible to transcription factors and the transcriptional machinery.

-

Histone Deacetylases (HDACs): These enzymes remove acetyl groups from histone lysines, restoring the positive charge and promoting chromatin condensation and transcriptional repression.

The balance between HAT and HDAC activity is critical for the dynamic regulation of gene expression.

Signaling Pathway: Histone Acetylation and Gene Activation

Caption: Histone acetylation pathway leading to gene activation.

Regulation of Non-Histone Protein Function

Beyond histones, thousands of non-histone proteins are also targets of lysine acetylation, a modification that can profoundly impact their function. This includes enzymes, transcription factors, cytoskeletal proteins, and signaling molecules.

Mechanisms of Regulation by Acetylation

-

Enzymatic Activity: Acetylation can directly alter the catalytic activity of enzymes by modifying lysine residues within or near the active site, or by inducing conformational changes.

-

Protein Stability: Acetylation can either protect proteins from degradation or mark them for ubiquitination and subsequent proteolysis.

-

Subcellular Localization: The acetylation status of a protein can influence its ability to shuttle between the cytoplasm and the nucleus.

-

Protein-Protein Interactions: Acetylation can create or block docking sites for other proteins, thereby modulating the formation of protein complexes.

Example: Regulation of p53 by Acetylation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation. In response to DNA damage, p53 is acetylated by HATs such as p300/CBP. This acetylation enhances p53's stability and its ability to bind to DNA and activate target genes involved in cell cycle arrest and apoptosis. The deacetylase SIRT1 can remove these acetyl groups, thereby downregulating p53 activity.

References

- 1. 2024.sci-hub.red [2024.sci-hub.red]

- 2. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pKa of Ethanoic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constant (pKa) of ethanoic acid (acetic acid) in aqueous solutions. It covers the theoretical underpinnings, factors influencing the pKa, quantitative data, and detailed experimental protocols for its determination, tailored for a technical audience.

Introduction to Ethanoic Acid and pKa

Ethanoic acid (CH₃COOH) is a weak monoprotic carboxylic acid that plays a crucial role in various chemical and biological systems. Its utility as a solvent, reagent, and buffer component makes a thorough understanding of its acidity essential.[1] The strength of an acid in a solution is quantified by its acid dissociation constant (Ka), or more conveniently, by its pKa value, which is the negative base-10 logarithm of Ka.

The pKa is the pH at which the concentrations of the protonated acid (CH₃COOH) and its deprotonated conjugate base, the ethanoate (acetate) ion (CH₃COO⁻), are equal.[2][3][4] For ethanoic acid, the commonly accepted pKa value at 25°C is approximately 4.76 .[1] A lower pKa value signifies a stronger acid.

Theoretical Framework

2.1. Dissociation Equilibrium

In an aqueous solution, ethanoic acid undergoes partial dissociation, establishing an equilibrium with its ions. This reversible reaction is represented as:

CH₃COOH(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CH₃COO⁻(aq)

The equilibrium constant for this dissociation (Ka) is defined by the expression:

Ka = [H₃O⁺][CH₃COO⁻] / [CH₃COOH]

Where the terms in brackets represent the molar concentrations of the respective species at equilibrium.

2.2. The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation provides a direct relationship between pH, pKa, and the ratio of the concentrations of the conjugate base to the acid. It is a fundamental tool for calculating the pH of buffer solutions and for understanding the protonation state of acids at a given pH.

The equation is derived from the Ka expression and is written as:

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH])

This equation mathematically confirms that when [CH₃COO⁻] = [CH₃COOH], the logarithmic term becomes zero, and thus pH = pKa.

Visualization of Dissociation Equilibrium

The equilibrium between ethanoic acid and its conjugate base in water is a dynamic process central to its acidic properties.

Caption: Dissociation equilibrium of ethanoic acid in water.

Quantitative Data: pKa Dependence on Temperature

The pKa of ethanoic acid is not constant but varies with temperature. This is due to the temperature dependence of the enthalpy and entropy of dissociation. The dissociation of ethanoic acid is endothermic at lower temperatures and becomes exothermic at higher temperatures, leading to a minimum pKa value (maximum acid strength) around 22°C.

| Temperature (°C) | pKa Value |

| 0 | 4.786 |

| 10 | 4.766 |

| 20 | 4.756 |

| 25 | 4.757 |

| 30 | 4.760 |

| 40 | 4.773 |

| 50 | 4.796 |

| 60 | 4.833 |

Data sourced from H. S. Harned and R. W. Ehlers, J. Am. Chem. Soc. 1932, 54, 4, 1350–1357.

Experimental Determination of pKa

The pKa of an acid can be determined through several experimental techniques. The most common and precise methods for ethanoic acid are potentiometric titration and UV-Vis spectrophotometry.

5.1. Potentiometric Titration

Principle: This method involves titrating a solution of the weak acid (ethanoic acid) with a strong base (e.g., sodium hydroxide, NaOH) while monitoring the solution's pH with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point—the point where exactly half of the acid has been neutralized to form its conjugate base. At this point, [CH₃COOH] = [CH₃COO⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH). This should be carbonate-free to ensure accuracy.

-

Prepare a solution of ethanoic acid of a known, approximate concentration (e.g., 0.1 M).

-

Prepare standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using the standard buffer solutions.

-

Set up a burette filled with the standardized NaOH solution.

-

Place a known volume (e.g., 25.00 mL) of the ethanoic acid solution into a beaker.

-

If necessary, maintain a constant ionic strength by adding a background electrolyte like KCl.

-

Place a magnetic stirrer in the beaker and place it on a stir plate.

-

Immerse the calibrated pH electrode and a temperature probe into the acid solution, ensuring they do not contact the stirrer.

-

-

Titration Procedure:

-

Record the initial pH of the ethanoic acid solution.

-

Begin adding the NaOH titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection region of the curve (the equivalence point).

-

Continue adding titrant well past the equivalence point until the pH begins to plateau in the basic region (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

Identify the volume of NaOH required to reach the equivalence point (Veq).

-

Calculate the volume at the half-equivalence point (V½ = Veq / 2).

-

Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of ethanoic acid.

-

5.2. Experimental Workflow Visualization

The following diagram outlines the logical flow of the potentiometric titration experiment.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of ethanoic acid is a fundamental physicochemical parameter with significant implications for its behavior in aqueous solutions. A value of approximately 4.76 at 25°C indicates it is a weak acid, existing in a sensitive equilibrium between its protonated and deprotonated forms. This equilibrium is influenced by factors such as temperature, and its pKa can be precisely determined using well-established laboratory techniques like potentiometric titration. For professionals in research and drug development, a robust understanding of these principles is critical for applications ranging from buffer formulation and reaction optimization to predicting the absorption and solubility of pharmaceutical compounds.

References

Acetic Acid as a Polar Protic Solvent in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid (CH₃COOH) is a versatile and widely utilized polar protic solvent in organic chemistry. Its unique combination of properties—moderate dielectric constant, ability to form hydrogen bonds, and acidic nature—makes it an effective medium for a variety of organic reactions, from recrystallizations to complex industrial syntheses. This in-depth technical guide explores the core attributes of acetic acid as a solvent, providing quantitative data, detailed experimental protocols, and visualizations of its application in key chemical processes.

Physicochemical Properties of Acetic Acid

Acetic acid's utility as a solvent is rooted in its distinct physical and chemical characteristics. As a polar protic solvent, it possesses a labile proton on its hydroxyl group, enabling it to engage in hydrogen bonding as both a donor and an acceptor.[1][2] This characteristic is crucial for its ability to dissolve a wide range of solutes.

Liquid acetic acid is a hydrophilic solvent, similar to ethanol and water.[1][3] With a relative static permittivity (dielectric constant) of 6.2, it can dissolve not only polar compounds like inorganic salts and sugars but also non-polar compounds such as oils and other polar solutes.[3] It is miscible with a wide array of polar and non-polar solvents, including water, chloroform, and hexane. However, its miscibility with longer-chain alkanes (starting from octane) is limited and decreases as the alkane chain length increases.

Below is a comparative table of key physicochemical properties of glacial acetic acid and other common polar protic and aprotic solvents.

Table 1: Comparative Physicochemical Properties of Solvents

| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (ε at 20°C) | Dipole Moment (D) |

| Acetic Acid | CH₃COOH | 60.05 | 118.1 | 16.6 | 1.049 | 6.2 | 1.74 |

| Water | H₂O | 18.02 | 100.0 | 0.0 | 0.998 | 80.1 | 1.85 |

| Ethanol | C₂H₅OH | 46.07 | 78.3 | -114.1 | 0.789 | 24.5 | 1.69 |

| Methanol | CH₃OH | 32.04 | 64.7 | -97.6 | 0.792 | 32.7 | 1.70 |

| Acetone | C₃H₆O | 58.08 | 56.0 | -94.9 | 0.791 | 20.7 | 2.88 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0 | 18.5 | 1.100 | 46.7 | 3.96 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153.0 | -61.0 | 0.944 | 36.7 | 3.82 |

Solubility of Organic Compounds in Acetic Acid

Acetic acid's ability to dissolve a broad spectrum of organic compounds is a key advantage. Its polar carboxyl group can engage in hydrogen bonding with polar solutes, while its nonpolar methyl group allows for van der Waals interactions with nonpolar molecules.

Qualitative Solubility Trends:

-

Polar Protic Compounds (e.g., Alcohols, Carboxylic Acids): Generally highly soluble due to the formation of strong hydrogen bonds. Acetic acid is miscible with most short-chain alcohols and other carboxylic acids.

-

Polar Aprotic Compounds (e.g., Ketones, Esters): Good solubility is observed for smaller ketones and esters. For instance, acetone and ethyl acetate are miscible with acetic acid. Solubility decreases as the hydrocarbon portion of the molecule increases.

-

Nonpolar Compounds (e.g., Alkanes, Aromatic Hydrocarbons): While it can dissolve some non-polar compounds like oils, its miscibility with alkanes is limited, particularly for those with longer chains (C8 and above). It is, however, miscible with benzene.

-

Salts: Acetic acid can dissolve some inorganic salts, a property enhanced by its ability to solvate ions.

While comprehensive quantitative data is dispersed, the following table provides an illustrative overview of the solubility of representative organic compounds in glacial acetic acid.

Table 2: Illustrative Solubility of Organic Compounds in Glacial Acetic Acid

| Compound Class | Representative Compound | Formula | Solubility in Acetic Acid |

| Alkanes | Hexane | C₆H₁₄ | Miscible |

| Octane | C₈H₁₈ | Limited miscibility | |

| Alcohols | Ethanol | C₂H₅OH | Miscible |

| n-Butanol | C₄H₉OH | Miscible | |

| Ketones | Acetone | C₃H₆O | Miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible |

| Carboxylic Acids | Benzoic Acid | C₇H₆O₂ | Soluble |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible |

Applications in Organic Synthesis & Experimental Protocols

Acetic acid serves as a solvent in a wide range of organic reactions, leveraging its protic nature, acidity, and ability to dissolve diverse reactants.

Recrystallization

Acetic acid is a common solvent for the recrystallization and purification of organic compounds. Its high boiling point allows for a wide temperature range for dissolution, and its ability to dissolve a variety of organic molecules makes it a versatile choice. Often, it is used in a solvent pair with water.

Experimental Protocol: Recrystallization of Benzoic Acid using an Acetic Acid-Water Solvent System

-

Dissolution: In a fume hood, place the impure benzoic acid in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid to dissolve the solid at room temperature.

-

Heating: Gently heat the solution on a hot plate. If any solid remains, add more acetic acid dropwise until the benzoic acid is fully dissolved.

-

Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates that the solution is saturated.

-

Clarification: If turbidity persists upon swirling, add a few drops of hot acetic acid until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

-

Isolation: Collect the purified benzoic acid crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold water to remove any residual acetic acid and soluble impurities.

-

Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Electrophilic Aromatic Substitution: Bromination

Acetic acid is an excellent solvent for electrophilic aromatic substitution reactions, such as the bromination of activated aromatic rings. It can help to polarize the electrophile and stabilize the charged intermediates formed during the reaction.

Experimental Protocol: Bromination of Acetanilide

-

Dissolution of Acetanilide: In a fume hood, dissolve 1.0 g of acetanilide in 5 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 0.4 mL of liquid bromine in 2 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Slowly add the bromine solution dropwise to the stirred acetanilide solution. The reaction mixture will develop a reddish-orange color.

-

Stirring: Continue to stir the reaction mixture at room temperature for 15-20 minutes. A precipitate of p-bromoacetanilide should form.

-

Quenching: Pour the reaction mixture into 50 mL of cold water.

-

Reduction of Excess Bromine: If the solution is still colored by excess bromine, add a few drops of saturated sodium bisulfite solution until the color disappears.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude p-bromoacetanilide can be further purified by recrystallization from ethanol.

Oxidation Reactions

Acetic acid is a common solvent for oxidation reactions, in part due to its stability towards many oxidizing agents and its ability to dissolve both the substrate and the oxidant. A notable industrial application is the production of terephthalic acid.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5 mL of toluene and 20 mL of glacial acetic acid.

-

Addition of Oxidant: While stirring, slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate or a cobalt/manganese catalyst system with a source of bromine) in portions. The reaction is often exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (e.g., the purple color of permanganate disappears).

-

Workup: Cool the reaction mixture to room temperature. The workup procedure will depend on the oxidizing agent used. For permanganate, the manganese dioxide byproduct is typically removed by filtration.

-

Isolation: The benzoic acid product can be isolated by extraction or by precipitation upon addition of water, followed by filtration.

-

Purification: The crude benzoic acid can be purified by recrystallization from water.

Visualizing Acetic Acid's Role in Chemical Processes

The following diagrams, generated using Graphviz, illustrate the role of acetic acid in various chemical workflows and reaction mechanisms.

Logical Workflow for Solvent Selection

The choice of a solvent is a critical step in designing an organic synthesis. The following diagram outlines a logical workflow for selecting an appropriate solvent, a process where acetic acid might be considered.

Caption: A decision-making workflow for selecting an optimal solvent in organic synthesis.

Industrial Production of Terephthalic Acid

Acetic acid is the solvent of choice in the industrial production of terephthalic acid (TPA), a key monomer for polyethylene terephthalate (PET). The following diagram illustrates a simplified workflow of this process.

Caption: Simplified workflow for the industrial production of terephthalic acid.

Baeyer-Villiger Oxidation Mechanism

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester. Acetic acid can be used as a solvent for this transformation. The following diagram illustrates the reaction mechanism.

References

A Technical Guide to the Natural Sources and Biosynthesis of Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of acetic acid. It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of core biochemical processes to support advanced research and development.

Natural Sources of Acetic Acid

Acetic acid (CH₃COOH), also known as ethanoic acid, is a fundamental organic compound found throughout the biological world. It is the primary component responsible for the characteristic taste and aroma of vinegar.[1][2] Beyond its most well-known source, acetic acid is naturally present in a variety of fermented foods and beverages and occurs in certain fruits.[1][3][4] Its presence is typically the result of microbial fermentation.

Acetic Acid in Fermented Products

Fermentation is the primary process through which acetic acid is generated in significant quantities in foodstuffs. The most notable of these is vinegar, where acetic acid concentration is a defining characteristic.

| Product | Starting Material | Typical Acetic Acid Concentration (% w/v) | Reference(s) |

| Table Vinegar | Varies (e.g., wine, cider, malt) | 4% - 8% | |

| Pickling Vinegar | Varies | Up to 18% | |

| Spirit Vinegar | Agricultural source (e.g., barley, corn) | 5% - 8% | |

| Wine Vinegar | Red or White Wine | Varies, can be ~7.2% | |

| Apple Cider Vinegar | Apple Cider | Tangy, slightly sweet flavor | |

| Fermented Foods (e.g., Kimchi, Sauerkraut) | Vegetables | Varies |

Acetic Acid in Fruits

Certain fruits contain naturally occurring acetic acid, although typically at much lower concentrations than in fermented products. Its presence can increase as fruits ripen and begin to ferment. Natural sources include apples, grapes, pineapples, strawberries, and oranges.

Biosynthesis of Acetic Acid

The biosynthesis of acetic acid is a cornerstone of microbial metabolism, occurring through both aerobic and anaerobic pathways. These processes are central to the carbon cycle and have been harnessed for industrial production. While biosynthesis accounts for about 10% of global acetic acid production, it is the mandated method for food-grade vinegar in many jurisdictions.

Aerobic Biosynthesis from Ethanol

The most common and commercially significant biological production of acetic acid is through the aerobic oxidation of ethanol. This process is carried out by acetic acid bacteria (AAB), primarily of the genera Acetobacter and Gluconobacter.

The overall reaction is: C₂H₅OH + O₂ → CH₃COOH + H₂O

This conversion is a two-step process occurring in the periplasm of the bacteria, which prevents the toxic intermediates from entering the cytoplasm. The reactions are catalyzed by membrane-bound dehydrogenases.

-

Ethanol to Acetaldehyde : Ethanol is oxidized to acetaldehyde by alcohol dehydrogenase (ADH).

-

Acetaldehyde to Acetic Acid : Acetaldehyde is subsequently oxidized to acetic acid by aldehyde dehydrogenase (ALDH).

Anaerobic Biosynthesis

Certain anaerobic bacteria, known as acetogens, can produce acetic acid directly from sugars or from single-carbon compounds. This capability is crucial in anoxic environments.

Species from genera such as Clostridium and Acetobacterium can convert hexose sugars directly into three molecules of acetic acid without ethanol as an intermediate.

The overall reaction is: C₆H₁₂O₆ → 3 CH₃COOH

This pathway provides a higher yield of acetic acid from glucose compared to traditional glycolysis followed by aerobic oxidation.

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a key metabolic route in acetogens for the synthesis of acetyl-CoA from single-carbon sources like CO₂. This ancient pathway is unique in its ability to fix carbon by combining two C1 units.

The pathway consists of two main branches:

-

Methyl Branch : One molecule of CO₂ is reduced to a methyl group (-CH₃) which becomes bound to a corrinoid iron-sulfur protein (CFeSP).

-

Carbonyl Branch : A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase (CODH).

The methyl group, CO, and Coenzyme A are then combined by the enzyme acetyl-CoA synthase (ACS) to form acetyl-CoA. Acetyl-CoA can then be converted to acetic acid.

References

The Central Role of Acetic Acid in Mammalian Metabolism and Epigenetics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted functions of acetic acid in core metabolic and signaling pathways. From its role as a fundamental carbon source for biosynthesis to its activity as an epigenetic modulator, acetate stands at a critical nexus of cellular regulation. This document details the enzymatic processes governing acetate metabolism, presents key quantitative data, outlines detailed experimental protocols for its study, and illustrates the intricate pathways it influences.

Core Metabolic Pathways of Acetate

Acetic acid, primarily in its conjugate base form, acetate, is a key metabolic intermediate derived from various endogenous and exogenous sources, including gut microbial fermentation of dietary fiber, alcohol metabolism, and de novo synthesis from pyruvate during periods of nutritional excess.[1][2][3] Its entry into cellular metabolism is almost exclusively mediated by the activation to acetyl-coenzyme A (acetyl-CoA), a reaction catalyzed by acetyl-CoA synthetase (ACSS) enzymes.[4]

Activation of Acetate: The Role of Acetyl-CoA Synthetases (ACSS)

Mammalian cells possess two major isoforms of ACSS with distinct subcellular localizations and metabolic roles:

-

ACSS1 (Mitochondrial): Located in the mitochondrial matrix, ACSS1 converts acetate into acetyl-CoA primarily for oxidation through the tricarboxylic acid (TCA) cycle for energy production. Its expression is highest in tissues with high oxidative demand, such as the heart and brown adipose tissue.

-

ACSS2 (Cytosolic/Nuclear): Found in the cytoplasm and nucleus, ACSS2 generates a pool of acetyl-CoA that serves as a fundamental two-carbon building block for the de novo synthesis of fatty acids and cholesterol. Crucially, the nuclear fraction of ACSS2-derived acetyl-CoA is the direct donor for the acetylation of histones and other proteins, linking cellular metabolism directly to epigenetic regulation and gene expression.

The activation reaction is as follows: Acetate + ATP + CoA → Acetyl-CoA + AMP + Pyrophosphate (PPi)

Under conditions of metabolic stress, such as hypoxia or nutrient limitation, cancer cells often upregulate ACSS2 to capture acetate as an alternative carbon source to maintain lipid synthesis for membrane production and to support cell growth and survival.

Metabolic Fates of Acetate-Derived Acetyl-CoA

Once formed, acetyl-CoA derived from acetate can enter several critical pathways:

-

Tricarboxylic Acid (TCA) Cycle: Mitochondrial acetyl-CoA (from ACSS1) condenses with oxaloacetate to form citrate, initiating the TCA cycle for the production of ATP and reducing equivalents (NADH, FADH2).

-

Fatty Acid Synthesis: Cytosolic acetyl-CoA (from ACSS2) is the primer for fatty acid synthase (FASN) in the creation of new fatty acids, which are essential for membrane biogenesis and energy storage.

-

Cholesterol Biosynthesis: Cytosolic acetyl-CoA is also a precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.

-

Histone Acetylation: Nuclear acetyl-CoA (from ACSS2) is used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails. This epigenetic modification neutralizes the positive charge of lysine, relaxing chromatin structure and generally leading to increased gene transcription.

Acetic Acid as an Epigenetic Regulator

Beyond its bioenergetic and biosynthetic roles, acetate is a critical regulator of the epigenome. The availability of nuclear acetate, converted by ACSS2 into acetyl-CoA, directly influences the activity of histone acetyltransferases (HATs).

Under nutrient-replete conditions, acetyl-CoA is primarily derived from glucose via the TCA cycle and ATP-citrate lyase (ACLY). However, under stress conditions like hypoxia, cancer cells rely on ACSS2 to convert acetate into acetyl-CoA to maintain histone acetylation and promote the expression of genes involved in survival and lipid synthesis. This process creates a direct link between an alternative nutrient source and the transcriptional landscape of the cell. Acetate can induce a hyperacetylated state of histones, particularly at the promoter regions of lipogenic genes, thereby enhancing their expression and promoting de novo lipid synthesis.

Quantitative Data Presentation

Table 1: Kinetic Properties of Human Acetyl-CoA Synthetases (ACSS)

| Enzyme | Subcellular Location | Preferred Substrate | Km for Acetate | Reference |

| ACSS1 | Mitochondria | Acetate | 0.6 mM | |

| ACSS2 | Cytosol / Nucleus | Acetate | Not specified in results |